6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile

Lipophilicity Medicinal Chemistry ADME

6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile (CAS 61718-88-5) is a versatile aromatic building block featuring a hexanenitrile chain with a terminal oxo group attached to a para-trifluoromethylphenyl ring. Its molecular formula is C₁₃H₁₂F₃NO, with a molecular weight of 255.23 g/mol and a computed XLogP3-AA value of 2.8.

Molecular Formula C13H12F3NO
Molecular Weight 255.23 g/mol
CAS No. 61718-88-5
Cat. No. B1321730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile
CAS61718-88-5
Molecular FormulaC13H12F3NO
Molecular Weight255.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CCCCC#N)C(F)(F)F
InChIInChI=1S/C13H12F3NO/c14-13(15,16)11-7-5-10(6-8-11)12(18)4-2-1-3-9-17/h5-8H,1-4H2
InChIKeyUEGQWUAFHTVABM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile (CAS 61718-88-5) Procurement: Building Block Profile & Key Specifications


6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile (CAS 61718-88-5) is a versatile aromatic building block featuring a hexanenitrile chain with a terminal oxo group attached to a para-trifluoromethylphenyl ring. Its molecular formula is C₁₃H₁₂F₃NO, with a molecular weight of 255.23 g/mol and a computed XLogP3-AA value of 2.8 [1]. This compound serves as a synthetic intermediate in the preparation of more complex pharmaceutical and agrochemical structures, where the trifluoromethyl group and the nitrile functionality are key to modulating molecular properties .

Why 6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile Cannot Be Casually Substituted: A Procurement Risk Assessment


This compound is not simply an 'omega-oxonitrile' that can be swapped for any analog. The combination of a six-carbon linker with a terminal nitrile and an electron-withdrawing para-trifluoromethyl group creates a precise lipophilicity profile (XLogP3 = 2.8) and electronic environment [1]. While longer-chain analogs like 8-oxo-8-(4-trifluoromethylphenyl)octanenitrile exist, they possess significantly higher lipophilicity (XLogP = 3.4), which directly impacts membrane permeability, bioavailability, and solubility in subsequent reactions [2]. Conversely, the non-fluorinated analog 6-oxo-6-phenylhexanenitrile lacks the trifluoromethyl group entirely, resulting in a lower computed logP (~2.1) and a different metabolic stability profile [3]. Blind substitution would alter key parameters in a synthetic route or structure-activity relationship (SAR), making specific procurement of CAS 61718-88-5 essential.

Quantitative Differentiation: 6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile vs. Closest Analogs


Lipophilicity Comparison: XLogP3-AA of 6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile vs. Chain-Length Analogs

Lipophilicity, as measured by calculated partition coefficient (LogP), is a critical determinant of passive membrane permeability. 6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile has a computed XLogP3-AA value of 2.8 [1]. This positions it with moderate lipophilicity compared to its chain-length analogs. The shorter four-carbon analog 4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile has a lower computed XLogP of 2.1, while the longer seven-carbon analog 7-oxo-7-(4-trifluoromethylphenyl)heptanenitrile has a higher XLogP of 3.4 [2][3].

Lipophilicity Medicinal Chemistry ADME

Molecular Weight and Rotatable Bond Count: A Structural Comparison of 6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile and 8-Oxo-8-(4-trifluoromethylphenyl)octanenitrile

Molecular weight and rotatable bonds are key parameters influencing drug-likeness and synthetic tractability. 6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile has a molecular weight of 255.23 g/mol and 5 rotatable bonds [1]. In contrast, the longer-chain analog 8-oxo-8-(4-trifluoromethylphenyl)octanenitrile has a molecular weight of 283.30 g/mol and 7 rotatable bonds . This difference of approximately 28 g/mol and 2 rotatable bonds can impact a compound's compliance with Lipinski's Rule of Five and its overall conformational flexibility.

Molecular Properties Synthetic Chemistry Fragment-Based Design

Impact of para-Trifluoromethyl Group: A Comparison of 6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile and 6-Oxo-6-phenylhexanenitrile

The para-CF₃ group is a common bioisostere used to improve metabolic stability and modulate pKa. 6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile (MW 255.23) incorporates this group, whereas the non-fluorinated analog 6-Oxo-6-phenylhexanenitrile (MW 187.24) does not [1]. The presence of the CF₃ group increases the molecular weight by approximately 68 g/mol and significantly alters the electronic distribution on the aromatic ring. While direct comparative biological data is absent in the open literature for these exact compounds, the class-level effect of adding a para-CF₃ group to a phenyl ketone is well-documented to increase metabolic half-life (often by >2-fold) in liver microsome assays due to reduced CYP-mediated oxidation [2].

Fluorine Chemistry Metabolic Stability Electronic Effects

Commercially Available Purity Benchmark: 6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile vs. Closest Analogs

For synthetic applications, the purity of the starting material directly impacts yield and downstream purification burden. 6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile is available from reputable vendors with a typical purity specification of 97% . This matches the commercially available purity of its closest analog, 8-oxo-8-(4-trifluoromethylphenyl)octanenitrile, which is also offered at 97% purity . The non-fluorinated analog 6-Oxo-6-phenylhexanenitrile is also commercially available at a comparable 98% purity .

Procurement Chemical Synthesis Quality Control

High-Value Application Scenarios for 6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile (CAS 61718-88-5)


Optimization of Lead Compounds for Metabolic Stability

In medicinal chemistry, the para-CF₃ group is a classic tool for improving metabolic stability. This compound can be used to synthesize analogs of a lead series to assess the impact of introducing a trifluoromethyl group on in vitro half-life and clearance, as inferred from class-level knowledge [1]. The six-carbon linker provides a balance of flexibility and rigidity, suitable for exploring linker SAR.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 255.23 g/mol and 5 rotatable bonds, this compound sits near the boundary of typical 'fragment' and 'lead-like' space. It is an excellent starting point for fragment elaboration, where the nitrile and ketone functionalities can be chemically diversified to rapidly generate a library of analogs [2].

Synthesis of Heterocyclic Building Blocks

The presence of both a nitrile and a ketone in the same molecule makes it a powerful precursor for synthesizing various heterocycles, including pyrazoles, isoxazoles, and pyrimidines. The specific chain length and lipophilicity profile (XLogP3 = 2.8) are crucial for the solubility and reactivity of the resulting heterocyclic intermediates [3].

Fluorine-Scanning in Agrochemical Discovery

Beyond pharmaceuticals, trifluoromethyl groups are extensively used in agrochemicals to enhance bioactivity and environmental persistence. This compound can serve as a key intermediate in the synthesis of novel herbicides or fungicides, where a direct comparison to non-fluorinated or chain-length variants (e.g., 6-Oxo-6-phenylhexanenitrile) is necessary to map the SAR landscape [4].

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